molecular formula C36H23N3 B3029269 3,6-di(carbazol-9-yl)-9H-carbazole CAS No. 606129-90-2

3,6-di(carbazol-9-yl)-9H-carbazole

Cat. No. B3029269
Key on ui cas rn: 606129-90-2
M. Wt: 497.6 g/mol
InChI Key: OGDZAJUZGODBKX-UHFFFAOYSA-N
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Patent
US07504162B2

Procedure details

Under a nitrogen atmosphere, a suspension of N-benzyl-3,6-di(N-carbazolyl)carbazole (2.06 g, 3.5 mmol), benzylideneaniline (1.27 g, 7.0 mmol) and t-BuOK (5.06 g, 50 mmol) in a dried DMF (30 mL) was stirred at 75° C. for 4 hours. Water (about 150 mL) was added and black tar precipitated was filtrated. The tar-like material was dissolved in hot chloroform, to which anhydrous magnesium sulfate and activated carbon were added to be stirred for 30 minutes with heating. The mixture was filtrated, the filtrated liquid was concentrated, and then the residuum was recrystallized with chloroform/ethanol to give the compound in the title, (3,6-di(N-carbazolyl)carbazole) as beige powder. The yield was 29%. The melting point was 185 to 187° C. NMR data are shown in FIG. 17 (1H NMR) and FIG. 18 (13C NMR).
Name
N-benzyl-3,6-di(N-carbazolyl)carbazole
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[C:20]2[CH:19]=[CH:18][C:17]([N:21]3[C:33]4[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=4[C:27]4[C:22]3=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([N:34]1[C:46]3[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=3[C:40]3[C:35]1=[CH:36][CH:37]=[CH:38][CH:39]=3)[CH:13]=2)C1C=CC=CC=1.C(=NC1C=CC=CC=1)C1C=CC=CC=1.CC([O-])(C)C.[K+].CN(C=O)C>O>[CH:45]1[C:46]2[N:34]([C:12]3[CH:11]=[CH:10][C:9]4[NH:8][C:20]5[C:15]([C:14]=4[CH:13]=3)=[CH:16][C:17]([N:21]3[C:33]4[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=4[C:27]4[C:22]3=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:18][CH:19]=5)[C:35]3[C:40](=[CH:39][CH:38]=[CH:37][CH:36]=3)[C:41]=2[CH:42]=[CH:43][CH:44]=1 |f:2.3|

Inputs

Step One
Name
N-benzyl-3,6-di(N-carbazolyl)carbazole
Quantity
2.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=CC=C(C=C2C=2C=C(C=CC12)N1C2=CC=CC=C2C=2C=CC=CC12)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
1.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC1=CC=CC=C1
Name
Quantity
5.06 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
black tar precipitated
FILTRATION
Type
FILTRATION
Details
was filtrated
DISSOLUTION
Type
DISSOLUTION
Details
The tar-like material was dissolved in hot chloroform, to which anhydrous magnesium sulfate and activated carbon
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
to be stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated liquid was concentrated
CUSTOM
Type
CUSTOM
Details
the residuum was recrystallized with chloroform/ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C=1C=CC=2NC3=CC=C(C=C3C2C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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